molecular formula C12H15NO7 B063094 Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate CAS No. 191085-54-8

Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate

Cat. No. B063094
M. Wt: 285.25 g/mol
InChI Key: IGOUWDISGWMOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, also known as DMF-DMA, is a chemical compound commonly used in scientific research. It is a derivative of furan-2,3,4-tricarboxylic acid and is typically synthesized through a multistep process involving various reagents and catalysts. DMF-DMA has been found to have a variety of applications in research, including as a fluorescent probe for biological imaging and as a potential therapeutic agent for certain diseases.

Mechanism Of Action

The mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate is not fully understood, but it is believed to involve the interaction of the compound with certain cellular components, such as proteins and lipids. The compound has been shown to be able to penetrate cell membranes, which allows it to be used for intracellular imaging. The exact mechanism by which Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate interacts with cellular components is an area of ongoing research.

Biochemical And Physiological Effects

Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of biochemical and physiological effects. For example, the compound has been shown to be able to inhibit the growth of certain cancer cells in vitro. It has also been found to be able to induce apoptosis, or programmed cell death, in certain types of cancer cells. In addition, Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been shown to be able to modulate the activity of certain enzymes and receptors, which could have implications for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate in scientific research is its high sensitivity and specificity as a fluorescent probe. The compound has been shown to be able to detect changes in pH and viscosity at very low concentrations, which makes it useful for a wide range of applications. However, there are also some limitations to using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, such as its relatively high cost and the fact that it can be toxic at high concentrations.

Future Directions

There are many potential future directions for research involving Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective than current methods. Another area of research could involve the use of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, there may be opportunities to further explore the mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate and to identify new applications for the compound in scientific research.

Synthesis Methods

The synthesis of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate typically involves several steps, including the reaction of furan-2,3,4-tricarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form the amide intermediate, which is then treated with trimethylorthoformate and an acid catalyst to form the final product. The exact conditions and reagents used can vary depending on the specific synthesis protocol.

Scientific Research Applications

Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for biological imaging. The compound has been shown to be highly sensitive to changes in pH, which makes it useful for monitoring pH changes within cells and tissues. Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has also been used as a probe for measuring the viscosity of biological fluids, as well as for detecting the presence of certain metal ions.

properties

CAS RN

191085-54-8

Product Name

Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate

InChI

InChI=1S/C12H15NO7/c1-13(2)9-7(11(15)18-4)6(10(14)17-3)8(20-9)12(16)19-5/h1-5H3

InChI Key

IGOUWDISGWMOHM-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC

synonyms

2,3,4-Furantricarboxylic acid, 5-(dimethylamino)-, trimethyl ester (9CI)

Origin of Product

United States

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